4-(Carboxydifluoromethyl)benzoic Acid
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Overview
Description
4-(Carboxydifluoromethyl)benzoic Acid is a useful research compound. Its molecular formula is C9H6F2O4 and its molecular weight is 216.14. The purity is usually 95%.
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Scientific Research Applications
Material Science and Luminescence
Derivatives of benzoic acid, including those with modifications similar to 4-(Carboxydifluoromethyl)benzoic Acid, have been employed in the synthesis of lanthanide coordination compounds. These compounds exhibit notable photophysical properties, such as luminescence, which are influenced by the presence of electron-withdrawing or electron-donating groups on the benzoic acid moiety. For instance, the incorporation of electron-releasing substituents has been shown to enhance the luminescence of Tb(3+) complexes, whereas electron-withdrawing groups decrease luminescence efficiency due to energy dissipation mechanisms (Sivakumar et al., 2010).
Analytical Chemistry
In analytical chemistry, benzoic acid derivatives have been utilized as markers and probes. For example, the thermodynamic properties of carboxylic acid groups attached to different surfaces have been studied to understand their pKa shifts, which are critical for developing pH-sensitive materials. This research is particularly relevant for sensors and diagnostic tools, where 4-carboxyphenyl groups covalently attached to surfaces show significant deviations in pKa values, suggesting applications in surface chemistry and sensor development (Abiman et al., 2007).
Polymer Science
In polymer science, benzoic acid derivatives are used to modify the properties of polymers. The introduction of benzoic acid fragments into polydimethylsiloxanes, for example, alters the thermal and rheological properties of the resulting copolymers. This modification leads to a shift in the glass-transition temperature towards higher temperatures, indicating the potential for creating materials with tailored thermal properties (Gorodov et al., 2018).
Molecular Docking and Drug Design
This compound and its analogs find applications in molecular docking and drug design, where the understanding of molecular geometry, vibrational spectroscopy, and interaction with biological targets is crucial. Molecular docking studies, for instance, help in identifying the binding affinity of compounds to specific proteins, which is fundamental in the design of new drugs and therapeutic agents (Saravanamoorthy et al., 2021).
Environmental Applications
Derivatives of this compound are also explored for environmental applications, such as in the detection and removal of pollutants. For instance, the development of organotin(IV) complexes for antibacterial activity showcases the potential for using these compounds in water treatment and pollution control efforts (Win et al., 2010).
Mechanism of Action
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-(Carboxydifluoromethyl)benzoic Acid . These factors may include pH, temperature, and the presence of other molecules. Detailed studies are needed to understand how these environmental factors impact the compound’s action.
Biochemical Analysis
Biochemical Properties
It is known that carboxylic acids, such as 4-(Carboxydifluoromethyl)benzoic Acid, can participate in various biochemical reactions . They can undergo nucleophilic acyl substitution reactions, which involve the replacement of the hydroxyl group (OH) with another nucleophile
Molecular Mechanism
Carboxylic acids can undergo various reactions, including nucleophilic acyl substitution reactions . These reactions involve the replacement of the hydroxyl group (OH) with another nucleophile, which could potentially lead to changes in gene expression, enzyme inhibition or activation . The specific molecular mechanisms of this compound remain to be determined.
Metabolic Pathways
Carboxylic acids can participate in various metabolic pathways, including the tricarboxylic acid cycle
Properties
IUPAC Name |
4-[carboxy(difluoro)methyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F2O4/c10-9(11,8(14)15)6-3-1-5(2-4-6)7(12)13/h1-4H,(H,12,13)(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHOJGCBIRXREAY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)C(C(=O)O)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.